N-(4-ethoxyphenyl)-3,4-dimethylbenzamide
Description
N-(4-Ethoxyphenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group attached to a 4-ethoxyphenylamine moiety.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-9-7-15(8-10-16)18-17(19)14-6-5-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
KALVJNAJVXPCOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229, CAS 851669-60-8) Application: Potent umami flavor agonist active at 1,000-fold lower concentrations than monosodium glutamate (MSG) . Metabolism: Rapid oxidative metabolism in rat and human liver microsomes, involving hydroxylation, demethylation, and glucuronidation. Major metabolites include hydroxylated derivatives at the C-4 aryl methyl group (54% of total metabolites) .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2)
- Application : Umami receptor agonist with efficacy comparable to S9229 .
- Metabolism : Rapid hepatic oxidation, yielding primary metabolites via hydroxylation and demethylation .
| Parameter | S9229 | S807 | N-(4-Ethoxyphenyl)-3,4-dimethylbenzamide |
|---|---|---|---|
| Substituents | Methoxy-isobutyl side chain | Heptyl-benzodioxole group | 4-Ethoxyphenyl group |
| Molecular Weight | 307.4 g/mol (C₁₈H₂₅NO₂) | 333.4 g/mol (C₁₉H₂₇NO₃) | ~283.4 g/mol (estimated) |
| Application | Food flavoring (umami enhancement) | Food flavoring (umami enhancement) | Unknown (structural analogy suggests flavor/pharma potential) |
| Metabolic Stability | Rapid oxidative metabolism | Rapid oxidative metabolism | Likely similar oxidative pathways |
Pharmaceutical Analogs
Key Compounds:
Itopride Hydrochloride (N-[4-[2-(Dimethylamino)ethoxy]-benzyl]-3,4-dimethylbenzamide) Application: Gastroprokinetic agent enhancing acetylcholine release via dopamine D2 receptor antagonism .
2,6-Dimethylbenzamide N-(5-Methyl-3-isoxazolyl) (D2916)
- Application : Anticonvulsant with sex-dependent metabolism.
- Metabolism : Females preferentially hydroxylate the isoxazolyl methyl group, yielding active metabolite D3187 with prolonged brain retention .
| Parameter | Itopride Hydrochloride | D2916 | This compound |
|---|---|---|---|
| Substituents | Dimethylaminoethoxy-benzyl group | 2,6-Dimethylbenzoyl + isoxazolyl | 4-Ethoxyphenyl group |
| Molecular Weight | 425.0 g/mol (C₂₀H₂₇ClN₂O₃) | 260.3 g/mol (C₁₃H₁₆N₂O₂) | ~283.4 g/mol (estimated) |
| Bioactivity | Prokinetic agent | Anticonvulsant | Unknown (potential CNS or metabolic activity) |
| Metabolic Pathway | Hydrolysis | Hydroxylation (sex-dependent) | Likely hepatic oxidation |
Toxicological and Metabolic Insights
- Metabolic Trends : N-Alkylbenzamides like S9229 and S807 undergo rapid oxidative metabolism, primarily via cytochrome P450 enzymes, producing hydroxylated and demethylated metabolites . The ethoxyphenyl group in the target compound may similarly undergo O-deethylation, forming 4-hydroxyphenyl derivatives.
- Toxicity Profile: Substituted benzamides generally exhibit low acute toxicity but may show organ-specific effects at high doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
